Cas no 7376-66-1 (Deterenol)
Deterenol structure
Product Name:Deterenol
CAS No:7376-66-1
MF:C11H17NO2
MW:195.258183240891
CID:569922
PubChem ID:23843
Update Time:2025-04-19
Deterenol Chemical and Physical Properties
Names and Identifiers
-
- 4-(1-Hydroxy-2-(isopropylamino)ethyl)phenol
- 4-[1-Hydroxy-2-(isopropylamino)ethyl]phenol
- Benzenemethanol,4-hydroxy-a-[[(1-methylethyl)amino]methyl]-
- Deterenol
- (±)-1-(4-Hydroxyphenyl)-2-(isopropylamino)ethanol
- 4-Hydroxy-a-(((1-methylethyl)amino)methyl)benzenemethanol
- 4-Hydroxy-a-isopropylaminomethylbenzyl Alcohol
- benzenemethanol, 4-hydroxy-alpha-[[(1-methylethyl)amino]methyl]-
- N-isopropyloctopamine
- (±)-PI 39
- PI 39
- Paraproterenol
- dl-N-Isopropyloctopamine
- BDBM92680
- DETERNOLUM
- 4-13-00-02660 (Beilstein Handbook Reference)
- (+/-)-P-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)BENZYL ALCOHOL
- PI-39
- BENZYL ALCOHOL, P-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)-, HYDROCHLORIDE, (+/-)-
- Deterenolum
- BENZYL ALCOHOL, p-HYDROXY-alpha-ISOPROPYLAMINOMETHYL-
- BENZENEMETHANOL, 4-HYDROXY-.ALPHA.-(((1-METHYLETHYL)AMINO)METHY))-, (+/-)-
- 4-Hydroxy-alpha-isopropylaminomethylbenzyl alcohol
- WIN 833
- CHEMBL109378
- AKOS006271446
- BENZENEMETHANOL, 4-HYDROXY-.ALPHA.-(((1-METHYLETHYL)AMINO)METHYL)-
- BENZYL ALCOHOL, P-HYDROXY-.ALPHA.-((ISOPROPYLAMINO)METHYL)-
- SCHEMBL828537
- Isopropylnorsynephrine
- 7376-66-1
- BCP30658
- UNII-BR971OUC9M
- BRN 2098796
- Q27274837
- BR971OUC9M
- 3506-31-8
- Deterenol [INN]
- RACTOPAMINE HYDROCHLORIDE IMPURITY N-ISOPROPYLOCTOPAMINE [USP IMPURITY]
- 1-(4-hydroxyphenyl)-2-isopropylaminoethanol
- (+/-)-PI 39
- 4-Hydroxy-alpha-(((1-methylethyl)amino)methyl)benzenemethanol
- (+-)-1-(4-Hydroxyphenyl)-2-(isopropylamino)ethanol
- DTXSID90956502
- 4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol, 8
- 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol
- Deterenolum;DL-N-Isopropyloctopamine;4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}phenol
-
- Inchi: 1S/C11H17NO2/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9/h3-6,8,11-14H,7H2,1-2H3
- InChI Key: MPCPSVWSWKWJLO-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)O)CNC(C)C
Computed Properties
- Exact Mass: 195.12601
- Monoisotopic Mass: 195.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 52.5A^2
Experimental Properties
- Density: 1.099±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 138-140 ºC
- Boiling Point: 331.93°C (rough estimate)
- Flash Point: 143 ℃
- Refractive Index: 1.5330 (estimate)
- Solubility: Dissolution (43 g/l) (25 º C),
- PSA: 52.49
- LogP: 1.81450
Deterenol Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
7376-66-1 (Deterenol) Related Products
- 709-55-7(3-2-(ethylamino)-1-hydroxyethylphenol)
- 78628-80-5(Terbinafine hydrochloride)
- 23031-25-6(Terbutaline)
- 94-07-5(Synephrine)
- 7683-59-2(4-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,2-diol)
- 586-06-1(5-{1-hydroxy-2-(propan-2-yl)aminoethyl}benzene-1,3-diol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
CN Supplier
Reagent